![molecular formula C8H9N3O B13116734 3,3-Diaminoindolin-2-one](/img/structure/B13116734.png)
3,3-Diaminoindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diaminoindolin-2-one is a compound belonging to the indolin-2-one family, which is a subset of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indolin-2-one scaffold is particularly interesting due to its presence in various bioactive molecules.
Vorbereitungsmethoden
The synthesis of 3,3-diaminoindolin-2-one can be achieved through several methods. One common approach involves the reaction of isatin with indole in the presence of a catalyst such as vanadyl sulfate (VOSO4) in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product. Another method involves the use of magnetic nanoparticles as a catalyst, which allows for the synthesis of mono and bis-[3,3-di(indolyl)indolin-2-ones] under ultrasonic irradiation at room temperature .
Analyse Chemischer Reaktionen
3,3-Diaminoindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the Mannich reaction can be diverted to access 2,2-disubstituted indolin-3-ones by merging 1,2-aryl migration and copper-catalyzed aerobic oxidation . Additionally, the compound can participate in Fischer indolization/Claisen rearrangement reactions to form 2,2-disubstituted indolin-3-ones . Common reagents used in these reactions include p-anisidine, aldehydes, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
3,3-Diaminoindolin-2-one and its derivatives have been studied for their potential applications in various fields. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, indolin-2-one derivatives have shown anti-inflammatory, antiviral, anticancer, and antimicrobial activities . For example, 3-substituted-indolin-2-one derivatives have been evaluated for their anti-inflammatory activity, inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Wirkmechanismus
The mechanism of action of 3,3-diaminoindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, 3-substituted-indolin-2-one derivatives have been shown to inhibit the nitric oxide production related to inflammation and suppress the production of pro-inflammatory cytokines by inhibiting the Akt, MAPK, and NF-κB signaling pathways . Additionally, indolin-2-one nitroimidazole antibiotics exhibit a dual mode of action by inhibiting topoisomerase IV and causing DNA damage through the formation of reactive radicals .
Vergleich Mit ähnlichen Verbindungen
3,3-Diaminoindolin-2-one can be compared with other indolin-2-one derivatives, such as 3-substituted-indolin-2-one and 3,3-di(indolyl)indolin-2-one. These compounds share a similar indolin-2-one scaffold but differ in their substituents and biological activities. For example, 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity, while 3,3-di(indolyl)indolin-2-ones have been studied for their carbonic anhydrase inhibitory activity . The unique structural features and biological activities of this compound make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C8H9N3O |
---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
3,3-diamino-1H-indol-2-one |
InChI |
InChI=1S/C8H9N3O/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,9-10H2,(H,11,12) |
InChI-Schlüssel |
OORJJROLFYWZDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.